6-Iodo-8-methylimidazo[1,2-a]pyridine
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Overview
Description
6-Iodo-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of iodine and methyl groups in the structure of this compound can significantly influence its chemical properties and biological activities.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives, to which 6-iodo-8-methylimidazo[1,2-a]pyridine belongs, are known to interact with a broad range of biological targets . These compounds have been shown to possess a wide range of biological activity, suggesting that they may interact with multiple targets .
Mode of Action
It is known that the imidazo[1,2-a]pyridine scaffold can be functionalized through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions can lead to the formation of various imidazo[1,2-a]pyridine derivatives, potentially altering their interaction with biological targets .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives are known to exhibit a broad spectrum of biological effects, suggesting that they may influence multiple biochemical pathways .
Result of Action
Imidazo[1,2-a]pyridine derivatives are known to exhibit a broad spectrum of biological effects, suggesting that they may have diverse molecular and cellular impacts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-8-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with various substrates, such as carbonyl compounds or alkenes. One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction can be catalyzed by iodine, leading to the formation of the imidazo[1,2-a]pyridine core through a series of steps including tautomerization, cyclization, and oxidative aromatization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as metal-free catalysis and solvent-free conditions, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Iodo-8-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the iodine atom or to alter the oxidation state of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 6-azido-8-methylimidazo[1,2-a]pyridine, while oxidation with potassium permanganate can produce this compound-2-carboxylic acid .
Scientific Research Applications
6-Iodo-8-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including cancer, tuberculosis, and neurological disorders.
Biological Studies: The compound is used to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Material Science: Its unique structural properties make it useful in the development of novel materials with specific electronic or optical characteristics.
Comparison with Similar Compounds
Similar Compounds
8-Iodo-6-methylimidazo[1,2-a]pyridine: Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.
6-Bromo-8-methylimidazo[1,2-a]pyridine: The bromine atom can alter the compound’s reactivity and interactions compared to the iodine-substituted analogue.
Uniqueness
6-Iodo-8-methylimidazo[1,2-a]pyridine is unique due to the presence of both iodine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The iodine atom, in particular, can participate in various substitution reactions, making the compound a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
6-iodo-8-methylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-6-4-7(9)5-11-3-2-10-8(6)11/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAGESFCTCLYIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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